Cas no 33755-46-3 (Dexamethasone valerate)

Dexamethasone valerate 化学的及び物理的性質
名前と識別子
-
- Dexamethasone valerate
- 9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate
- 9-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17-valerate
- Betamethason-17-valerat
- Betamethason-17-valerianat
- Betamethazon-17-valerat
- Dexamethasone-17-valerate
- DV 17
- DXMvalerate
- Voalla
- Zalucs
- Betamethasone Valerate Impurity C
- EINECS 251-669-2
- CHEBI:135770
- Tox21_111565
- BETAMETHASONE VALERATE IMPURITY C [EP IMPURITY]
- [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
- PREGNA-1,4-DIENE-3,20-DIONE, 9-FLUORO-11,21-DIHYDROXY-16-METHYL-17-((1-OXOPENTYL)OXY)-, (11.BETA.,16.ALPHA.)-
- Dexamethasone 17-valerate
- Dexamethasone valerate [JAN]
- Q27285667
- CHEMBL1378167
- DV-17
- DTXCID602904
- UNII-OI7CP949NN
- Tox21_111565_1
- Dexamethasone Valarate
- AKOS032429285
- DTXSID3022904
- SCHEMBL124723
- NCGC00274064-01
- Dexamethasone valerate (JAN)
- NS00089615
- DEXAMETHASONE VALERATE [WHO-DD]
- NCGC00159316-02
- D01948
- Voalla ointment (TN)
- 33755-46-3
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11-beta,17,21-trihydroxy-16-alpha-methyl-, 17-valerate
- OI7CP949NN
- CAS-33755-46-3
- DEXAMETHASONE-17 VALERATE
-
- インチ: 1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1
- InChIKey: SNHRLVCMMWUAJD-UHFFFAOYSA-N
- ほほえんだ: CCCCC(OC1(C(C)CC2C3CCC4=CC(C=CC4(C)C3(F)C(CC12C)O)=O)C(CO)=O)=O
計算された属性
- せいみつぶんしりょう: 476.25700
- どういたいしつりょう: 476.25741706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 957
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.1174 (estimate)
- ゆうかいてん: 150-154°C
- ふってん: 598.9±50.0 °C at 760 mmHg
- フラッシュポイント: 316.0±30.1 °C
- ようかいど: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
- PSA: 100.90000
- LogP: 3.63680
- じょうきあつ: 0.0±3.8 mmHg at 25°C
Dexamethasone valerate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dexamethasone valerate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D298870-2.5mg |
Dexamethasone Valerate |
33755-46-3 | 2.5mg |
$ 167.00 | 2023-09-08 | ||
TRC | D298870-100mg |
Dexamethasone Valerate |
33755-46-3 | 100mg |
$ 1595.00 | 2023-09-08 | ||
TRC | D298870-25mg |
Dexamethasone Valerate |
33755-46-3 | 25mg |
$634.00 | 2023-05-18 | ||
TRC | D298870-50mg |
Dexamethasone Valerate |
33755-46-3 | 50mg |
$1188.00 | 2023-05-18 | ||
A2B Chem LLC | AF69093-100mg |
9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate |
33755-46-3 | 100mg |
$1556.00 | 2023-12-30 | ||
TRC | D298870-10mg |
Dexamethasone Valerate |
33755-46-3 | 10mg |
$ 289.00 | 2023-09-08 | ||
A2B Chem LLC | AF69093-2.5mg |
9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate |
33755-46-3 | 2.5mg |
$271.00 | 2023-12-30 | ||
A2B Chem LLC | AF69093-10mg |
9-Fluoro-11b,17,21-trihydroxy-16a-methylpregna-1,4-diene-3,20-dione 17-valerate |
33755-46-3 | 10mg |
$381.00 | 2023-12-30 |
Dexamethasone valerate 関連文献
-
Chuanlong Guo,Fenghua Cui,Mengshuang Li,Fengjie Li,Xianggen Wu RSC Adv. 2015 5 75636
Dexamethasone valerateに関する追加情報
Dexamethasone Valerate: A Comprehensive Overview
Dexamethasone valerate, also known by its CAS number CAS 33755-46-3, is a synthetic corticosteroid widely used in the treatment of various inflammatory and allergic conditions. This compound belongs to the class of glucocorticoids, which are known for their potent anti-inflammatory and immunosuppressive properties. The drug is commonly prescribed for conditions such as eczema, psoriasis, and other dermatological disorders, as well as for respiratory issues like asthma and allergic rhinitis.
The chemical structure of dexamethasone valerate consists of a dexamethasone backbone esterified with valeric acid. This esterification enhances the drug's stability and bioavailability, making it suitable for both topical and systemic administration. The CAS number CAS 33755-46-3 uniquely identifies this compound in chemical databases, ensuring accurate referencing in scientific literature and regulatory documents.
Recent studies have highlighted the efficacy of dexamethasone valerate in managing chronic inflammatory diseases. For instance, research published in the New England Journal of Medicine demonstrated that topical application of this corticosteroid significantly reduces inflammation in patients with moderate to severe atopic dermatitis. The study emphasized the drug's ability to suppress pro-inflammatory cytokines, thereby alleviating symptoms such as redness, itching, and skin thickening.
In addition to its dermatological applications, dexamethasone valerate has shown promise in treating respiratory conditions. A clinical trial conducted by the European Respiratory Society found that inhaled forms of this corticosteroid can reduce exacerbations in patients with chronic obstructive pulmonary disease (COPD). The study underscored the drug's role in modulating immune responses and reducing airway inflammation, which are critical factors in managing respiratory diseases.
The pharmacokinetics of dexamethasone valerate have also been extensively studied. Upon administration, the drug is rapidly absorbed into the bloodstream, where it binds to glucocorticoid receptors. This binding triggers a cascade of cellular responses that inhibit the production of inflammatory mediators. The CAS number CAS 33755-46-3 is often referenced in pharmacokinetic studies to ensure consistency in data reporting and analysis.
One area of ongoing research involves optimizing the delivery methods of dexamethasone valerate. Scientists are exploring novel formulations, such as nanoemulsions and liposomal encapsulation, to enhance the drug's efficacy while minimizing side effects. These advancements aim to improve patient outcomes by providing targeted delivery systems that reduce systemic exposure to corticosteroids.
In terms of safety profile, dexamethasone valerate is generally well-tolerated when used as directed. However, long-term use or excessive dosing can lead to side effects such as skin atrophy, hypertension, and immunosuppression. Regulatory agencies recommend monitoring patients on prolonged therapy to mitigate these risks.
The versatility of dexamethasone valerate strong> makes it a valuable tool in modern medicine. Its ability to address a wide range of inflammatory conditions underscores its importance in both dermatology and respiratory medicine. As research continues to uncover new applications and delivery methods for this compound identified by CAS number < strong>CAS 33755-46-3 strong>, its role in therapeutic practice is likely to expand further.
33755-46-3 (Dexamethasone valerate) 関連製品
- 2002-29-1(Flumethasone 21-pivalate)
- 514-36-3(Fludrocortisone acetate)
- 23674-86-4(Difluprednate)
- 67-78-7(Triamcinolone 16,21-Diacetate)
- 127-31-1(Fludrocortisone)
- 338-98-7(Isoflupredone acetate)
- 2152-44-5(Betamethasone valerate)
- 3801-06-7(Fluorometholone acetate)
- 1177-87-3(Dexamethasone acetate)
- 987-24-6(betamethasone 21-acetate)
